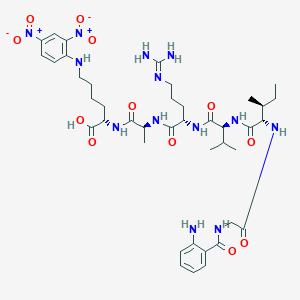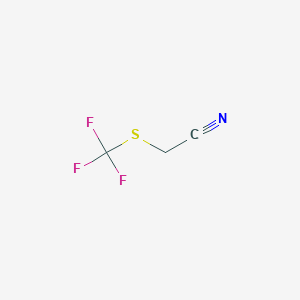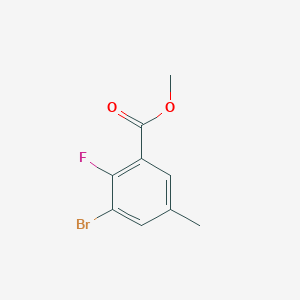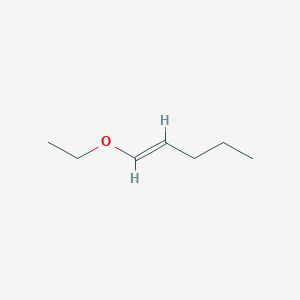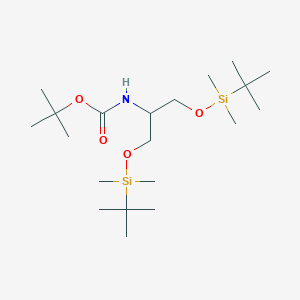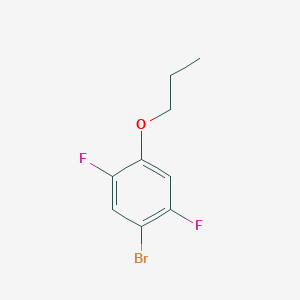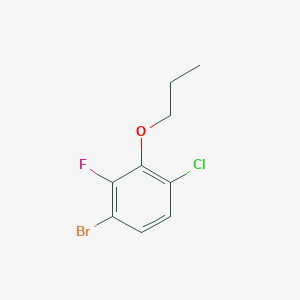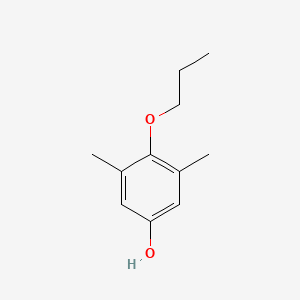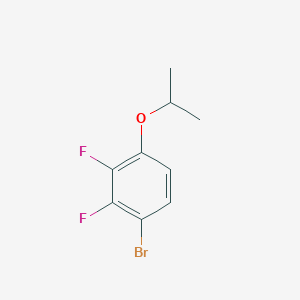
1-Bromo-2,3-difluoro-4-isopropoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2,3-difluoro-4-isopropoxybenzene is an organic compound with the molecular formula C₉H₉BrF₂O and a molecular weight of 251.068 g/mol . This compound is characterized by the presence of bromine, fluorine, and isopropoxy groups attached to a benzene ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
準備方法
The synthesis of 1-Bromo-2,3-difluoro-4-isopropoxybenzene typically involves the bromination of 2,3-difluoro-4-isopropoxybenzene. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the substitution reaction. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at controlled temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process.
化学反応の分析
1-Bromo-2,3-difluoro-4-isopropoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of substituted benzene derivatives.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the bromine atom to form difluoro-isopropoxybenzene derivatives.
Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate, solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or copper iodide. The major products formed from these reactions depend on the specific reagents and conditions employed .
科学的研究の応用
1-Bromo-2,3-difluoro-4-isopropoxybenzene has several scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs and therapeutic agents, particularly in the field of oncology and anti-inflammatory treatments.
Chemical Biology: The compound is utilized in studying biological pathways and mechanisms, especially those involving halogenated aromatic compounds
作用機序
The mechanism of action of 1-Bromo-2,3-difluoro-4-isopropoxybenzene largely depends on its chemical reactivity and the specific context in which it is used. In organic synthesis, the compound acts as an electrophile due to the presence of the bromine atom, facilitating nucleophilic substitution reactions. The fluorine atoms enhance the compound’s stability and reactivity by influencing the electron density on the benzene ring. The isopropoxy group can participate in various chemical transformations, further expanding the compound’s utility in synthetic chemistry .
類似化合物との比較
1-Bromo-2,3-difluoro-4-isopropoxybenzene can be compared with other similar compounds such as:
1-Bromo-4-fluoro-2-isopropoxybenzene: This compound has a similar structure but with one less fluorine atom, affecting its reactivity and applications.
4-Bromo-2,2-difluoro-1,3-benzodioxole:
1-Bromo-3,4-difluoro-2-isopropoxybenzene: This isomer has the bromine and fluorine atoms in different positions, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which offers distinct reactivity and versatility in various chemical reactions and applications.
特性
IUPAC Name |
1-bromo-2,3-difluoro-4-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-5(2)13-7-4-3-6(10)8(11)9(7)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWISUSMHGTYZFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=C(C=C1)Br)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

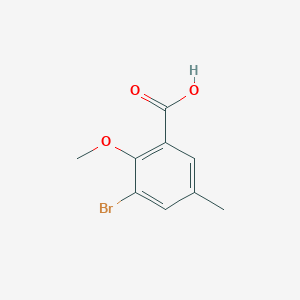
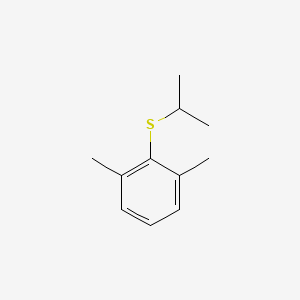
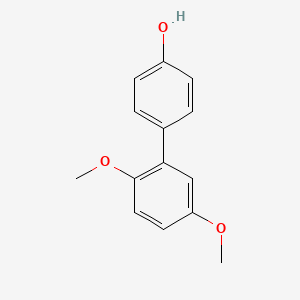
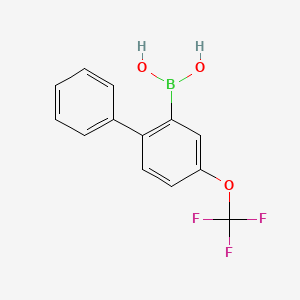
![8-Isopropenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B6307773.png)
